![molecular formula C10H17NO4 B13690907 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester CAS No. 159949-94-7](/img/structure/B13690907.png)
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of polymers with pendant amine functionality. The compound features a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate typically involves the reaction of 2-aminoethyl acrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to form polymers with pendant amine functionality.
Deprotection: The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for removing the BOC group.
Major Products Formed
Polymerization: Polymers with pendant amine groups.
Deprotection: The free amine derivative of the original compound.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the preparation of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of biomedical materials and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate primarily involves its ability to undergo polymerization and deprotection reactions. The BOC group protects the amine functionality during polymerization, and its removal exposes the amine group for further chemical modifications. The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of the resulting carbocation during deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
2-Aminoethyl methacrylate hydrochloride: Lacks the BOC protecting group and is used for different applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is unique due to its combination of the BOC protecting group and the acrylate functionality, making it versatile for various synthetic applications. Its ability to form polymers with pendant amine groups and undergo deprotection reactions adds to its distinctiveness .
Propriétés
Numéro CAS |
159949-94-7 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
Clé InChI |
BCDGNKDNRWGUJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
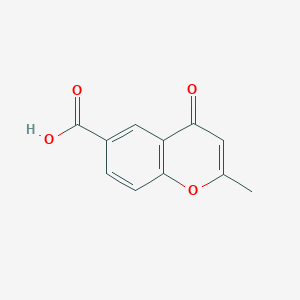
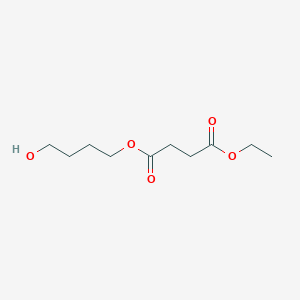
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
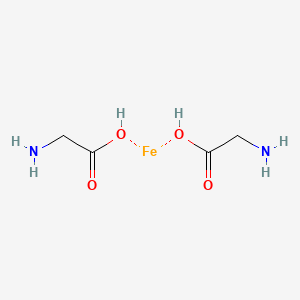
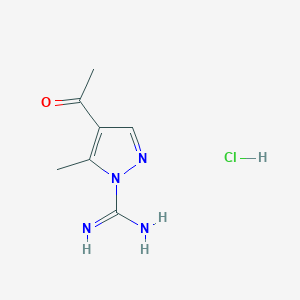
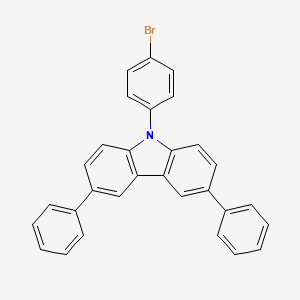

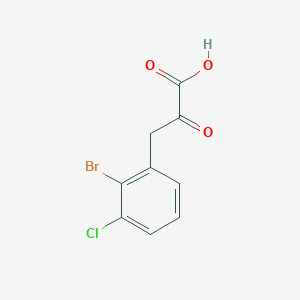


![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)

![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
